3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of an appropriate aminopyrazine with a suitable aldehyde under acidic or basic conditions.
Spirocyclization: The imidazo[1,2-a]pyrazine intermediate is then subjected to spirocyclization with a piperidine derivative, often facilitated by a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for spirocyclization.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while reduction of the imidazo[1,2-a]pyrazine core can lead to partially or fully reduced derivatives .
Scientific Research Applications
3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: It is employed in the design of chemical probes for studying cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the spiro linkage, which can affect their biological activity and binding properties.
Spirocyclic Piperidines: These compounds have a spiro linkage but differ in the heterocyclic components attached to the piperidine ring.
Uniqueness
The uniqueness of 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] lies in its combination of a spirocyclic structure with an imidazo[1,2-a]pyrazine core, which provides distinct steric and electronic properties that can be exploited in drug design.
Properties
IUPAC Name |
3-pyridin-3-ylspiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-12(10-17-5-1)13-11-18-14-15(3-6-16-7-4-15)19-8-9-20(13)14/h1-2,5,10-11,16,19H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWSNYQUOBTVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=NC=C(N3CCN2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.